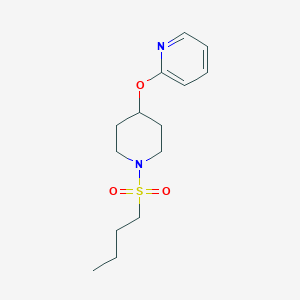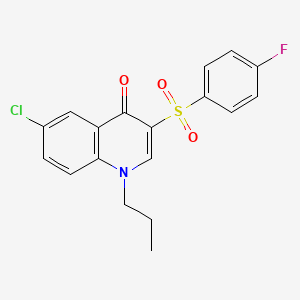
4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-cyclopropyl-3-(1-(2-fluorobenzoyl)piperidin-3-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H25FN4O3 and its molecular weight is 388.443. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules. For example, triazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. In general, drugs work by binding to specific receptors or enzymes in the body, which can inhibit or enhance the function of these targets. The presence of a fluorobenzoyl group and a piperidinyl group in the compound suggests that it might interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical pathways
Without specific information about the compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could be involved in a variety of pathways related to the aforementioned biological activities .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical structure. For example, the presence of a methoxyethyl group might enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution .
Result of action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities exhibited by similar compounds, the effects could potentially be quite diverse .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The stability of the compound could also be affected by these factors .
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-(2-fluorobenzoyl)piperidin-3-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-28-12-11-24-20(27)25(15-8-9-15)18(22-24)14-5-4-10-23(13-14)19(26)16-6-2-3-7-17(16)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRLKIVWOMMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694997.png)

![4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2694999.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2695000.png)


![2-(2-fluorophenoxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)


![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695017.png)
![3,4-diazatricyclo[5.2.2.0,2,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)
